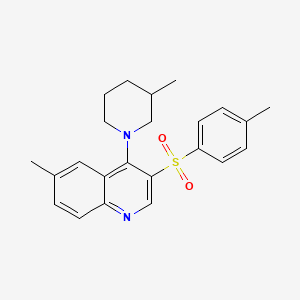

6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE

Description

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring a methyl group at position 6, a 4-methylbenzenesulfonyl moiety at position 3, and a 3-methylpiperidine substituent at position 4. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . This article compares this compound with structurally and functionally analogous quinoline derivatives, emphasizing substituent effects, synthesis strategies, and biological activities.

Properties

IUPAC Name |

6-methyl-3-(4-methylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-16-6-9-19(10-7-16)28(26,27)22-14-24-21-11-8-17(2)13-20(21)23(22)25-12-4-5-18(3)15-25/h6-11,13-14,18H,4-5,12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVSZINKWUVDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the tosylated quinoline reacts with 3-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that compounds with a quinoline structure exhibit significant anticancer properties. For instance, derivatives similar to 6-methyl-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline have shown cytotoxic effects against various cancer cell lines, including epidermoid carcinoma and lymphoma models. Studies have demonstrated that modifications to the quinoline core can enhance activity against specific cancer types by inhibiting key signaling pathways involved in tumor growth and proliferation .

2. Antimicrobial Properties

Quinoline derivatives are also studied for their antimicrobial effects. The sulfonyl group present in this compound may play a crucial role in enhancing its interaction with microbial targets, potentially leading to the development of new antibiotics .

3. Neurological Applications

There is growing interest in the use of quinoline derivatives for neurological disorders. Specifically, compounds that incorporate piperidine moieties have been researched for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s disease. This inhibition can lead to increased levels of acetylcholine, which is beneficial for cognitive function .

Synthetic Methods

The synthesis of this compound typically involves several steps:

- Hantzsch Reaction : This method is commonly used to synthesize quinoline derivatives by condensing aldehydes with β-keto esters and ammonia or amines.

- Substitution Reactions : Electrophilic aromatic substitution can introduce various functional groups onto the quinoline ring, enhancing its biological activity.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a related quinoline derivative against human cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to standard chemotherapeutic agents like cisplatin, suggesting its potential as an anticancer agent .

Case Study 2: Neurological Effects

Research on piperidine-containing quinolines highlighted their dual action as cholinesterase inhibitors and neuroprotective agents. In vitro studies showed significant improvement in neuronal survival under oxidative stress conditions when treated with these compounds .

Mechanism of Action

The mechanism of action of 6-METHYL-3-(4-METHYLBENZENESULFONYL)-4-(3-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with biological targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also intercalate into DNA, disrupting the replication and transcription processes, leading to cell death .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Biological Activity

6-Methyl-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core with multiple substituents, which may influence its biological activity. The IUPAC name for this compound is 2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide. The molecular formula is and its CAS number is 902520-90-5.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that this compound may function as an enzyme inhibitor or receptor modulator, potentially leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways related to tumor growth and survival. A study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their therapeutic efficacy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the sulfonyl group in its structure could play a crucial role in enhancing its interaction with bacterial targets .

Neuroprotective Effects

Another area of interest is the compound's potential neuroprotective effects. Research indicates that similar piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurodegenerative diseases like Alzheimer's. This suggests that 6-Methyl-3-(4-methylbenzenesulfonyl)-4-(3-methylpiperidin-1-y)quinoline may also possess similar properties .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.